
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
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Overview
Description
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.199 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions and reagents used can vary, but they often include catalysts such as acetic acid or hydrochloric acid under reflux .
Chemical Reactions Analysis
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Novel Derivatives
One of the primary applications of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is in the synthesis of novel derivatives that exhibit cytotoxic activity. For instance:
- Synthesis Pathway : The compound can be synthesized from isatin and 5,7-dibromoisatin through multi-step organic reactions.
- Characterization Techniques : Newly synthesized compounds are characterized using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS), and elemental analysis.
Research indicates that derivatives of this compound demonstrate a range of biological activities:
- Cytotoxic Activity : Certain derivatives have shown significant selectivity toward cancer cell lines such as MCF-7.
- Mechanisms of Action : The pharmacological effects are believed to involve interactions with cellular pathways and enzymes relevant to disease processes.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : Isatin and 5,7-dibromoisatin.
- Reactions : The compound undergoes nucleophilic addition reactions due to the presence of the dioxo group.
- Yield Optimization : Adjustments in reaction conditions (solvent, temperature, catalysts) can enhance yield and purity.
Case Study 1: Cytotoxic Derivatives
In a study examining the cytotoxic properties of derivatives synthesized from this compound:
Compound | Structure | Activity | Selectivity |
---|---|---|---|
2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide | Structure | High | MCF-7 |
This derivative was noted for its enhanced cytotoxicity due to electron-withdrawing substitutions that increased lipophilicity.
Case Study 2: Broad Biological Activities
Another study highlighted the diverse biological activities exhibited by derivatives:
Activity Type | Examples |
---|---|
Antibacterial | Effective against various bacterial strains |
Antitumor | Selective cytotoxicity towards tumor cells |
Antiviral | Inhibition of viral replication in vitro |
Mechanism of Action
The mechanism of action of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile can be compared with other indole derivatives, such as:
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: This compound has similar structural features but differs in the substitution pattern on the indole ring.
3-(2,5-dioxo-3-phenyl-1-imidazolidinyl)propanenitrile: This compound contains an imidazolidinyl group instead of an indole ring.
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile: This compound features a thiazolidinyl group, highlighting the diversity of nitrile-containing heterocycles.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties .
Biological Activity
The compound 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H9N2O4
- Molecular Weight : 219.196 g/mol
- CAS Number : 81250-90-0
- Structure : The compound features a dioxo-indole moiety linked to a propanenitrile group, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with indole structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
- Antioxidant Activity : Indole derivatives often possess antioxidant properties that can mitigate oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.
Antidiabetic Activity
A recent study explored the potential of indole derivatives as anti-diabetic agents. It was found that certain derivatives could inhibit aldose reductase, an enzyme implicated in diabetes complications. The study highlighted the binding affinity of these compounds and their potential to lower blood glucose levels through in-vivo models .
Anticancer Properties
Indole-based compounds have been investigated for their anticancer properties. For instance, structural modifications similar to those in this compound have demonstrated significant inhibition of cancer cell proliferation in vitro .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(2,3-dioxoindol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZWCHIEWPKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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